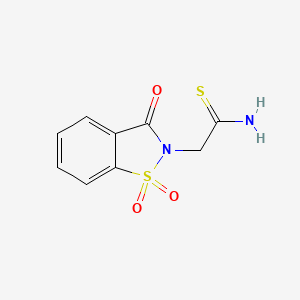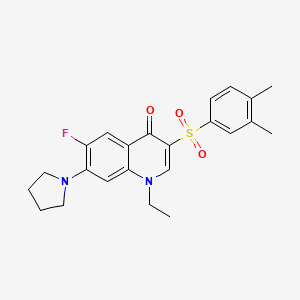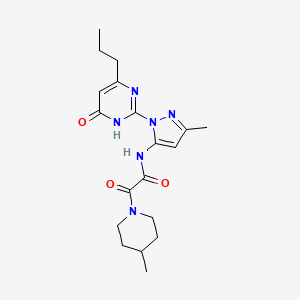![molecular formula C14H18N4O3 B2863696 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-11-4](/img/structure/B2863696.png)
8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Pyrido[2,3-d]pyrimidines are known for their ability to inhibit various enzymes and receptors, making them valuable in drug discovery and development.
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, the core structure of this compound, have been used in the development of various tyrosine kinase inhibitors (tkis) against diverse types of cancers . These targets include breakpoint cluster region protein (BCR) kinase, discoidin domain-containing receptor 2 (DDR2), MAP kinase interacting kinase (MNK1/2), and zeta-chain-associated protein kinase 70 kDa (ZAP-70) .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of various kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound is involved in the autocatalytic photoinduced oxidative dehydrogenation process . This process involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . The process is autocatalytic and can be triggered by irradiating the compound at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Result of Action
The inhibition of kinase activity can disrupt cancer cell signaling pathways, potentially leading to the death of cancer cells .
Action Environment
The compound’s action can be influenced by environmental factors such as light and temperature. For instance, the autocatalytic photoinduced oxidative dehydrogenation process can be triggered by irradiating the compound at specific wavelengths (450 or 365 nm) in DMSO, in the presence of air, and at room temperature .
Analyse Biochimique
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo autocatalytic photoinduced oxidative dehydrogenation, leading to the synthesis of C5–C6 unsaturated systems . This process involves irradiation at specific wavelengths in the presence of air, without the need for an external photosensitizer .
Cellular Effects
Related compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity
Molecular Mechanism
Related compounds have been found to inhibit various tyrosine kinases, which are important targets for antitumor drugs
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using a variety of methods, suggesting potential stability and long-term effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines or other nucleophiles. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then further reacted to form the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve nucleophiles like primary amines in the presence of bases such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of C5–C6 unsaturated systems, while substitution reactions can yield various amino-substituted derivatives .
Applications De Recherche Scientifique
8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a scaffold for the development of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its ability to inhibit enzymes and receptors involved in various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Known for their kinase inhibitory activity.
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of various kinases such as Src, EGFR, and Wee1.
Uniqueness
8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its morpholine ring and methoxyethyl group contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery .
Propriétés
IUPAC Name |
8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPPRCCPZNTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
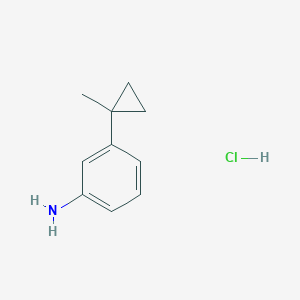
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2863616.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)
![2,6-difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2863619.png)

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)
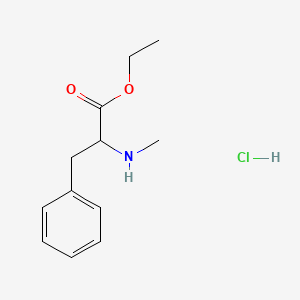
![methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2863627.png)
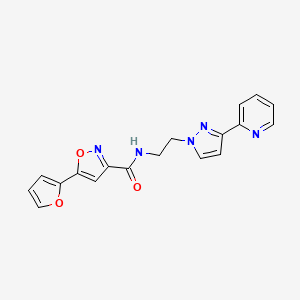
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)
